

In-Depth Technical Guide to the Physicochemical Properties of m-Cyanobenzamide

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Compound of Interest

Compound Name: 3-Cyanobenzamide

Cat. No.: B1293667

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Introduction

m-Cyanobenzamide (**3-cyanobenzamide**) is a versatile aromatic compound featuring both a cyano and a carboxamide functional group. This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of m-cyanobenzamide, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Core Physicochemical Properties

The physicochemical characteristics of a molecule dictate its behavior in various chemical and biological systems. For m-cyanobenzamide, these properties are crucial for predicting its solubility, permeability, and potential interactions with biological targets.

General and Physical Properties

Property	Value	Source
IUPAC Name	3-cyanobenzamide	[1]
Synonyms	m-Cyanobenzamide, 3-Cyano-benzamide	[1]
CAS Number	3441-01-8	[1]
Molecular Formula	C ₈ H ₆ N ₂ O	[1]
Molecular Weight	146.15 g/mol	[1]
Appearance	White to off-white crystalline solid	-
Melting Point	171-174 °C	-
Boiling Point (Predicted)	373.9 ± 25.0 °C	-
Density (Predicted)	1.34 ± 0.1 g/cm ³	-

Solubility and Partitioning

The solubility of a compound in various solvents is a critical parameter for its formulation and delivery. While specific experimental solubility data for m-cyanobenzamide is not readily available in the literature, data for the parent compound, benzamide, provides a useful benchmark.

Table of Experimentally Determined Solubility of Benzamide

Solvent	Temperature (°C)	Solubility (g/100 mL)	Source
Water	20	1.35	[2]
Ethanol	25	Soluble (50 mg/mL)	[2]
Methanol	25	Highly Soluble	[3]
Acetone	25	Soluble	[3]
Ethyl Acetate	25	Soluble	[3]
Acetonitrile	25	Slightly Soluble	[3]
DMSO	-	Soluble	[4]

It is anticipated that the cyano group in m-cyanobenzamide would influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to benzamide.

Property	Value (Predicted)	Source
LogP (Octanol-Water Partition Coefficient)	0.5	[1]

The predicted LogP value suggests that m-cyanobenzamide has a relatively balanced hydrophilic-lipophilic character.

Acidity and Basicity

The ionization state of a molecule at physiological pH is governed by its pKa value(s). This is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Property	Value	Source
pKa (Predicted)	14.24 ± 0.40 (most acidic)	-
pKa of Benzamide (Experimental)	~13 (in H ₂ O), 23.3 (in DMSO)	[5]

The amide proton of m-cyanobenzamide is weakly acidic. The predicted pKa is in a similar range to that of benzamide.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections detail standard protocols for key measurements.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline m-cyanobenzamide is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample to pack a small amount of material into the bottom. The tube is then inverted and tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.
- **Measurement:**
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute.

- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

- m-Cyanobenzamide
- Solvent of interest (e.g., water, ethanol, DMSO)
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- Sample Preparation: An excess amount of m-cyanobenzamide is added to a known volume of the solvent in a vial. The "excess" ensures that a saturated solution is formed with undissolved solid remaining.
- Equilibration: The vials are sealed and placed on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

- **Phase Separation:** After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. A portion of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles. Centrifugation can be used prior to filtration for samples with fine particles.
- **Quantification:** The concentration of m-cyanobenzamide in the clear filtrate is determined using a suitable analytical method. A calibration curve of known concentrations of m-cyanobenzamide in the same solvent should be prepared for accurate quantification.

pKa Determination (Potentiometric Titration)

Principle: This method involves the titration of a solution of the compound with a strong acid or base. The pKa is determined from the inflection point of the resulting pH titration curve.

Materials:

- m-Cyanobenzamide
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
- Co-solvent if necessary (e.g., methanol or DMSO, for compounds with low aqueous solubility)
- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar

Procedure:

- **Solution Preparation:** A known concentration of m-cyanobenzamide is dissolved in a suitable solvent (e.g., a water/co-solvent mixture).
- **Titration Setup:** The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

- **Titration:** The titrant (NaOH for an acidic proton) is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Biological Relevance and Applications

m-Cyanobenzamide serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for a range of therapeutic applications.

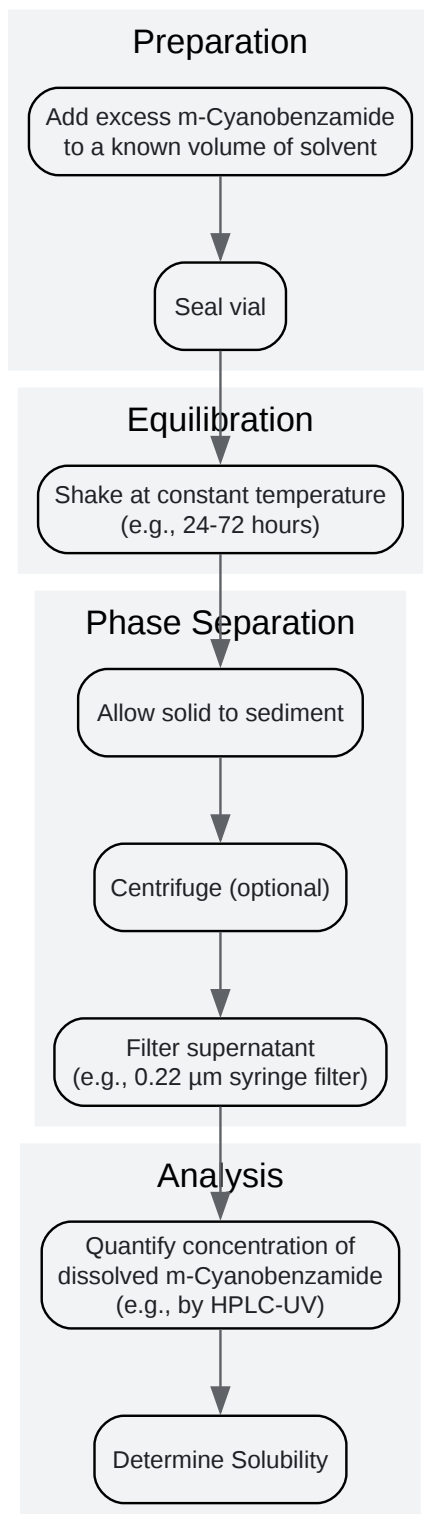
Role in the Synthesis of PARP Inhibitors

A significant application of m-cyanobenzamide and its isomers is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.^[6] PARP is a family of enzymes involved in DNA repair.^[7] Inhibitors of PARP have shown considerable promise as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.^[7] The benzamide moiety is a common structural feature in many PARP inhibitors, and the cyano group can be a key synthetic handle for constructing the heterocyclic core structures essential for their inhibitory activity.^[6] For instance, 3-aminobenzamide, a related compound, is a known PARP inhibitor that has been studied for its ability to potentiate the cytotoxicity of DNA alkylating agents in cancer cell lines.^{[8][9]}

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

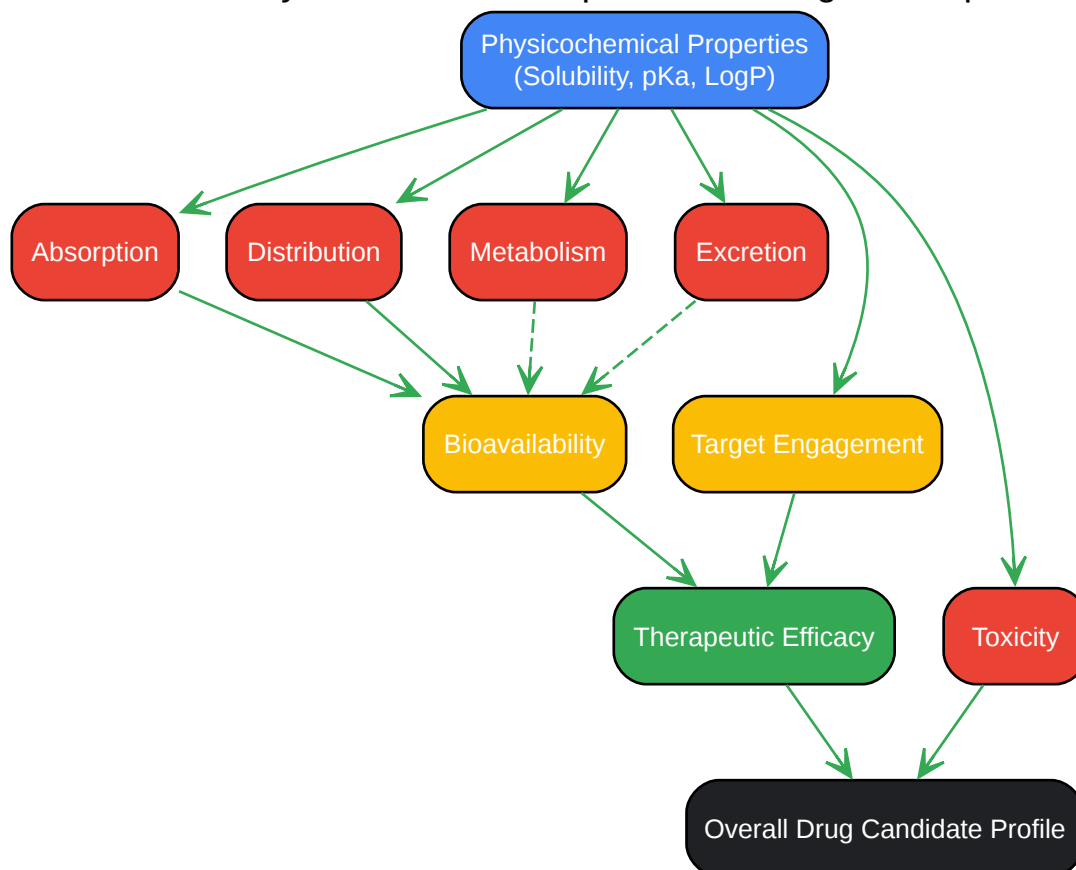
Workflow for Shake-Flask Solubility Determination

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Caption: A schematic workflow for determining the equilibrium solubility of m-Cyanobenzamide using the shake-flask method.

Logical Relationship: Physicochemical Properties and Drug Development

Influence of Physicochemical Properties on Drug Development



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Caption: A diagram illustrating the critical influence of key physicochemical properties on the ADME profile, bioavailability, and overall success of a drug candidate.

Conclusion

m-Cyanobenzamide is a compound of significant interest due to its utility as a synthetic intermediate. This guide has summarized its key physicochemical properties, providing both known and predicted values to aid researchers in its application. The detailed experimental

protocols for melting point, solubility, and pKa determination offer practical guidance for the characterization of this and similar molecules. While extensive biological data on m-cyanobenzamide itself is limited, its role in the synthesis of potent molecules like PARP inhibitors underscores its importance in drug discovery and development. A thorough understanding of its physicochemical profile is the foundation for unlocking its full potential in creating novel and effective therapeutic agents.

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References

- 1. 3-Cyanobenzamide | C₈H₆N₂O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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